molecular formula C22H19Cl3N2O3S B297256 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide

2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide

Katalognummer: B297256
Molekulargewicht: 497.8 g/mol
InChI-Schlüssel: VCRCFFWBEDGWDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' in scientific literature and is known for its unique chemical structure and properties.

Wissenschaftliche Forschungsanwendungen

2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide has several potential scientific research applications. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to be effective in treating breast cancer and prostate cancer.
Another potential application of this compound is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitters in the brain, which can have therapeutic implications for various neurological disorders such as schizophrenia and depression.

Wirkmechanismus

The mechanism of action of 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide involves the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which can have therapeutic implications for various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, studies have shown that this compound can have anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which can have therapeutic implications for various neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide in lab experiments is its unique chemical structure and properties. This compound has been found to have anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which can have therapeutic implications for various neurological disorders.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cells and tissues in the body, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide. One of the primary directions is the further study of its anti-tumor properties and its potential use in cancer treatment. Another direction is the study of its potential therapeutic implications for various neurological disorders such as schizophrenia and depression.
In addition, further studies are needed to determine the potential toxicity of this compound and to identify any potential side effects. This will be important in determining its potential use in clinical settings.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which can have therapeutic implications for various neurological disorders. While further studies are needed to determine its potential toxicity and side effects, this compound has the potential to be a valuable tool in scientific research.

Synthesemethoden

The synthesis of 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide involves several steps. The first step involves the reaction between 2-chlorobenzyl chloride and 4-methylbenzenesulfonamide in the presence of a base to form 2-chlorobenzyl-4-methylbenzenesulfonamide. The second step involves the reaction of 2-chlorobenzyl-4-methylbenzenesulfonamide with 2,4-dichloroacetyl chloride in the presence of a base to form this compound.

Eigenschaften

Molekularformel

C22H19Cl3N2O3S

Molekulargewicht

497.8 g/mol

IUPAC-Name

2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,4-dichlorophenyl)acetamide

InChI

InChI=1S/C22H19Cl3N2O3S/c1-15-6-9-18(10-7-15)31(29,30)27(13-16-4-2-3-5-19(16)24)14-22(28)26-21-11-8-17(23)12-20(21)25/h2-12H,13-14H2,1H3,(H,26,28)

InChI-Schlüssel

VCRCFFWBEDGWDR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2Cl)CC(=O)NC3=C(C=C(C=C3)Cl)Cl

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2Cl)CC(=O)NC3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.